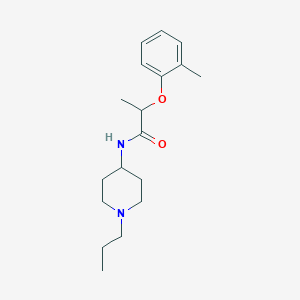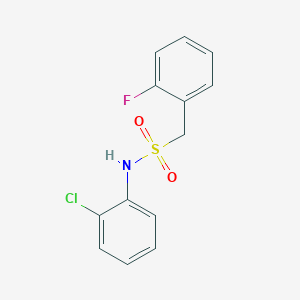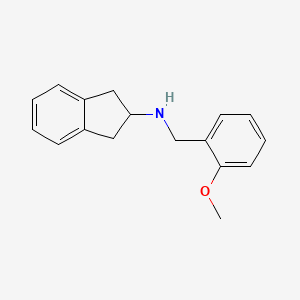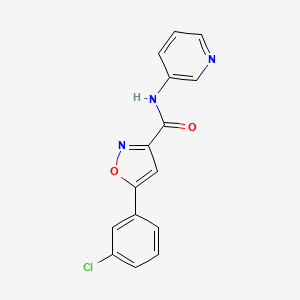![molecular formula C15H25N3O2S B4739914 N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4739914.png)
N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide
Overview
Description
N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide, also known as N-(4-Methylpiperazin-1-yl)-3-(phenylsulfamoyl)propylamine, is a chemical compound that has been widely studied for its pharmaceutical properties. This compound is commonly referred to as "MPS" and has been found to have potential therapeutic applications in various fields of medicine, including cancer therapy, neurology, and psychiatry.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. MPS has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
This compound[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide has been found to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have neuroprotective effects. MPS has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a useful tool for studying cellular processes. However, one limitation of using MPS is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations.
Future Directions
There are many potential future directions for research on N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide. One area of interest is the development of new cancer therapies based on this compound. MPS has been found to be effective against various cancer cell lines, and further research is needed to determine its potential as a cancer treatment.
Another area of interest is the development of new neuroprotective agents based on MPS. This compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to determine its potential as a therapeutic agent for these conditions.
In addition, future research could focus on the development of new synthesis methods for this compound[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide. New methods could improve the efficiency of the synthesis process and reduce the cost of producing this compound.
Scientific Research Applications
N-[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide[3-(4-methyl-1-piperazinyl)propyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in cancer therapy. MPS has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-17-10-12-18(13-11-17)9-5-8-16-21(19,20)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPCAQNYCACXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(aminosulfonyl)phenyl]-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739842.png)
![2-hexyl-1,2,4,9-tetrahydropyrrolo[3,4-b][1,5]benzodiazepine-3,10-dione](/img/structure/B4739862.png)
![2,5-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4739863.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4739873.png)
![4-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4739884.png)
![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide](/img/structure/B4739900.png)
![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4739910.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4739912.png)
![2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzoxazole](/img/structure/B4739920.png)

